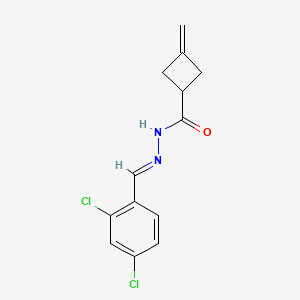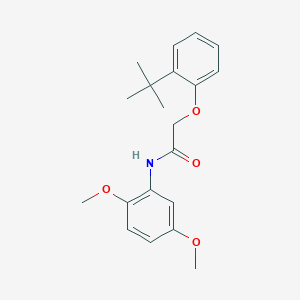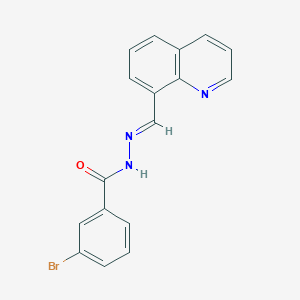
N'-(2,4-dichlorobenzylidene)-3-methylenecyclobutanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,4-dichlorobenzylidene)-3-methylenecyclobutanecarbohydrazide is a compound synthesized and characterized for various properties and potential applications. Research on similar compounds provides insights into their synthesis, molecular structure, and various properties.
Synthesis Analysis
These compounds are typically synthesized through various chemical reactions, often involving condensation or cycloaddition reactions. The synthesis process is carefully designed to ensure the formation of the desired compound with high purity and yield. For example, Karrouchi et al. (2020) described the synthesis of a related compound using FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction techniques (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using techniques like X-ray diffraction and NMR spectroscopy. These methods provide detailed information about the arrangement of atoms and the geometry of the molecule. For instance, the work of Inkaya et al. (2012) involved characterizing the structure of a similar compound using X-ray single-crystal diffraction and IR-NMR spectroscopy (Inkaya et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be studied through various reactions, including cycloaddition and condensation reactions. The study of Liu and Shi (2007) on the cycloaddition reactions of methylenecyclopropanes and vinylidenecyclopropanes with phthalhydrazide is an example of exploring the chemical reactivity of related compounds (Liu & Shi, 2007).
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-methylidenecyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8-4-10(5-8)13(18)17-16-7-9-2-3-11(14)6-12(9)15/h2-3,6-7,10H,1,4-5H2,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUSBKOHAJTCDJ-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC(C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-methylidenecyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5529307.png)


![4-(4-hydroxy-3-methoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5529330.png)

![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)
![2-{[(2-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5529349.png)
![2-[4-(4-morpholinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5529354.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5529362.png)
![8-[3-(benzyloxy)propyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5529363.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5529370.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5529380.png)
![2-[(3-bromobenzyl)thio]-N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5529384.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5529401.png)